6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a phenyl ring attached to an imidazo[2,1-b][1,3,4]thiadiazole core. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[2,1-b][1,3,4]thiadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying chemical and physical properties .
Scientific Research Applications
6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It has been used in studies investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes involved in inflammatory pathways or disrupt bacterial cell wall synthesis . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a nitro group, which can significantly alter its reactivity and applications.
Uniqueness
The presence of both the phenyl and trifluoromethyl groups in 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole imparts unique properties that are not observed in similar compounds. These include enhanced lipophilicity, increased membrane permeability, and specific electronic characteristics that make it particularly useful in both medicinal and material science applications .
Properties
IUPAC Name |
6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3S/c12-11(13,14)9-16-17-6-8(15-10(17)18-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDQVJKUIGWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.